molecular formula C6H6FN3O B1383198 5-Amino-2-fluoroisonicotinamide CAS No. 1804146-12-0

5-Amino-2-fluoroisonicotinamide

Cat. No.: B1383198
CAS No.: 1804146-12-0
M. Wt: 155.13 g/mol
InChI Key: YMVJMEXWOXRJFB-UHFFFAOYSA-N
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Description

5-Amino-2-fluoroisonicotinamide: is a chemical compound with the molecular formula C6H6FN3O. It is a derivative of isonicotinamide, where the amino group is positioned at the 5th carbon and a fluorine atom is attached to the 2nd carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroisonicotinamide typically involves the fluorination of isonicotinamide followed by the introduction of the amino group. One common method includes:

    Fluorination: Starting with isonicotinamide, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to introduce the fluorine atom at the 2nd position.

    Amination: The fluorinated intermediate is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to introduce the amino group at the 5th position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Amino-2-fluoroisonicotinamide can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

Chemistry: 5-Amino-2-fluoroisonicotinamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry: The compound finds applications in the development of agrochemicals and materials science. Its derivatives are studied for their potential use as herbicides, fungicides, and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoroisonicotinamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

    5-Amino-2-chloroisonicotinamide: Similar structure but with a chlorine atom instead of fluorine.

    5-Amino-2-bromoisonicotinamide: Bromine atom replaces the fluorine.

    5-Amino-2-iodoisonicotinamide: Iodine atom in place of fluorine.

Uniqueness: 5-Amino-2-fluoroisonicotinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-amino-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJMEXWOXRJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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